molecular formula C7H8N4O2 B1425454 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98277-30-6

4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1425454
CAS RN: 98277-30-6
M. Wt: 180.16 g/mol
InChI Key: UTCPXICNROSCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is an organic compound . It is also known as 4,6-Dimethoxy-pyrazolo[3,4-d]pyrimidine . This compound is related to Allopurinol, which is used to treat gout and certain types of kidney stones .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . These studies have described numerous methods for the synthesis of pyrazolo[3,4-d]pyrimidines, including the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is characterized by a pyrazolo[3,4-d]pyrimidine core . This fused nitrogen-containing heterocycle is an isostere of the aden

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine

Pyrazolo[3,4-d]pyrimidines have been recognized for their wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies around these compounds highlight their potential in developing drug-like candidates for various diseases. Synthetic strategies employed for these derivatives are extensive and diverse, underscoring the chemical versatility and potential for further exploration in drug development (Cherukupalli et al., 2017).

Medicinal Attributes and Biological Investigations

The biological significance of pyrazolo[3,4-d]pyrimidines extends into their role in addressing numerous disease conditions. Their similarity to purines has prompted extensive biological evaluations, showcasing their importance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. Various studies have explored their biochemical and biophysical properties, contributing significantly to our understanding of their therapeutic potential (Chauhan & Kumar, 2013).

Applications in Hybrid Catalysts Synthesis

The pyranopyrimidine core, a relative of pyrazolo[3,4-d]pyrimidines, demonstrates broad synthetic applications and bioavailability, making it a key precursor in the pharmaceutical industry. The synthesis of various derivatives through one-pot multicomponent reactions using diversified hybrid catalysts highlights the scaffold's versatility and the ongoing efforts to develop lead molecules for potential therapeutic applications (Parmar et al., 2023).

Regio-Orientation and Structural Insights

The structural complexity and regioselectivity of pyrazolo[3,4-d]pyrimidines are significant for their biological activities. Studies focusing on the regio-orientation and reactions of these compounds provide insight into their chemical behavior, further aiding in the rational design of more effective drug candidates (Mohamed & Mahmoud, 2019).

properties

IUPAC Name

4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPXICNROSCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679483
Record name 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

98277-30-6
Record name 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.